molecular formula C21H17NO4 B268318 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid

Cat. No. B268318
M. Wt: 347.4 g/mol
InChI Key: CHNOINTUYDGUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid, also known as Boc-protected 2-aminobenzoic acid, is a chemical compound that has been widely used in scientific research for its various applications. The compound is a derivative of benzoic acid and is primarily used as a building block in the synthesis of various pharmaceuticals and other organic compounds.

Mechanism of Action

The mechanism of action of 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid is not well understood. However, it is believed that the compound acts by inhibiting the activity of enzymes, including proteases and kinases. The compound is also believed to have anti-inflammatory properties.
Biochemical and Physiological Effects:
2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of proteases and kinases, which are involved in various cellular processes. It has also been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid has several advantages for use in lab experiments. The compound is relatively easy to synthesize and is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, the compound has some limitations, including its limited solubility in water. This can make it difficult to work with in certain experiments, particularly those involving aqueous solutions.

Future Directions

There are several future directions for research involving 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid. One area of research could focus on the development of new inhibitors of enzymes, including proteases and kinases, using 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid as a building block. Another area of research could focus on the use of 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid in the development of new anti-inflammatory compounds. Additionally, future research could explore the potential use of 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid in the treatment of various diseases, including cancer and inflammatory conditions.

Synthesis Methods

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid can be synthesized by reacting benzoic acid with 2-aminobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as triethylamine (TEA). The resulting compound is then protected with tert-butoxycarbonyl (Boc) to form 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid has been widely used in scientific research for its various applications. The compound is primarily used as a building block in the synthesis of various pharmaceuticals and other organic compounds. It is also used as a reagent in peptide synthesis, as well as in the preparation of amide-linked compounds. 2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acidd 2-aminobenzoic acid has also been used in the synthesis of various inhibitors of enzymes, including proteases and kinases.

properties

Product Name

2-{[2-(Benzyloxy)anilino]carbonyl}benzoic acid

Molecular Formula

C21H17NO4

Molecular Weight

347.4 g/mol

IUPAC Name

2-[(2-phenylmethoxyphenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C21H17NO4/c23-20(16-10-4-5-11-17(16)21(24)25)22-18-12-6-7-13-19(18)26-14-15-8-2-1-3-9-15/h1-13H,14H2,(H,22,23)(H,24,25)

InChI Key

CHNOINTUYDGUFT-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2NC(=O)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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